

2-Amino-6-chlorophenol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-chlorophenol

Cat. No.: B183061

[Get Quote](#)

An In-Depth Technical Guide to 2-Amino-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

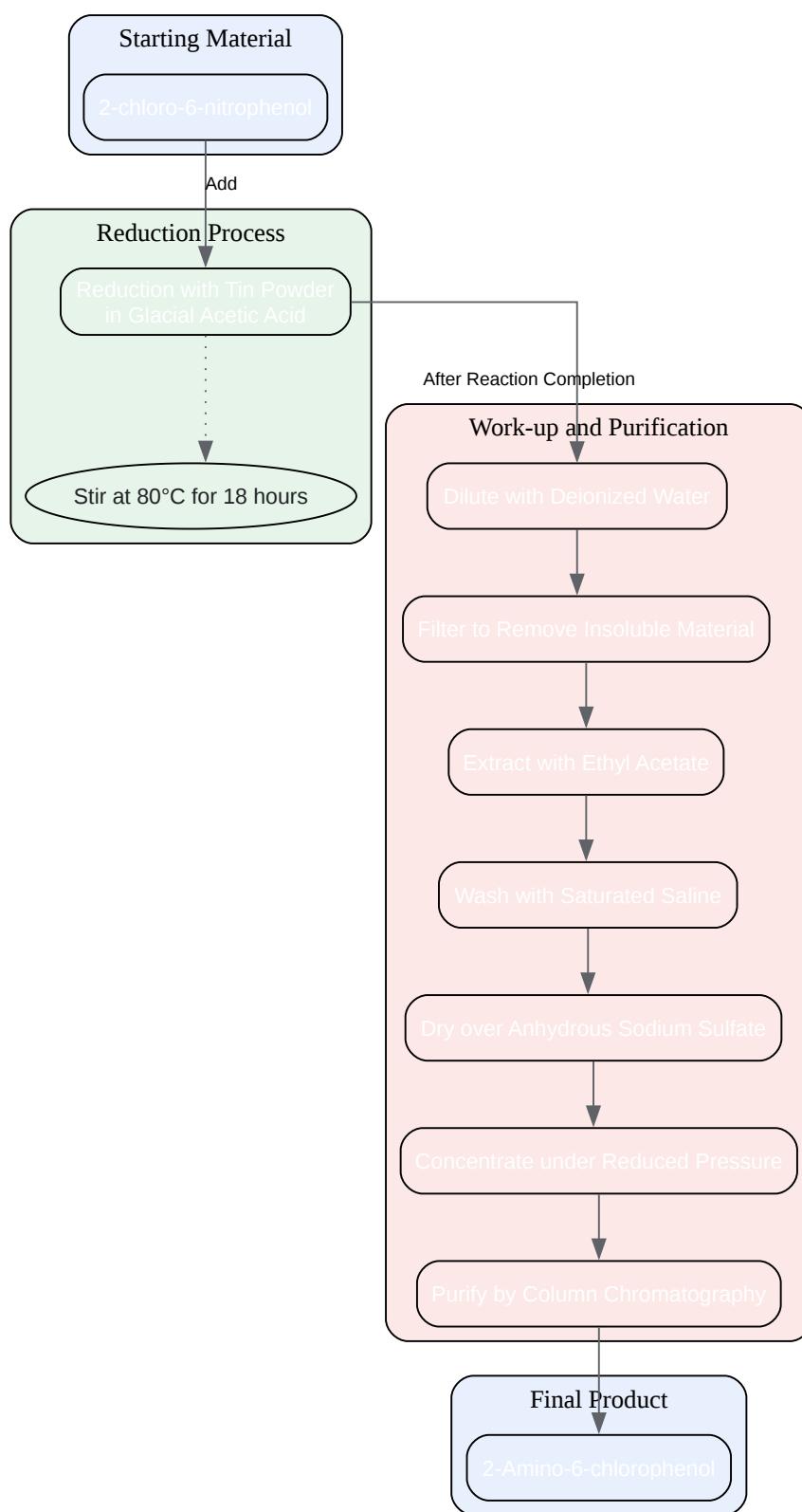
This technical guide provides a comprehensive overview of **2-Amino-6-chlorophenol**, a key chemical intermediate. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its role in significant biological pathways.

Core Compound Data

2-Amino-6-chlorophenol is a substituted aromatic compound with the CAS Number 38191-33-2.^[1] It serves as a crucial building block in various chemical syntheses, from pharmaceutical agents to cosmetic dyes.

Physicochemical Properties

The fundamental properties of **2-Amino-6-chlorophenol** are summarized in the table below, providing a clear reference for laboratory and research applications.


Property	Value
CAS Number	38191-33-2
Molecular Formula	C ₆ H ₆ CINO
Molecular Weight	143.57 g/mol [1]
Melting Point	80-81°C [2]
Boiling Point	247°C [2]
Density	1.406 g/cm ³ [2]
Flash Point	103°C [2]
Appearance	Grey solid [2]
pKa	8.28 ± 0.10 (Predicted) [2]
InChI Key	QUIIUKFPLUUSGQ-UHFFFAOYSA-N [1]

Synthesis and Experimental Protocols

The primary route for synthesizing **2-Amino-6-chlorophenol** is through the reduction of 2-chloro-6-nitrophenol.[\[2\]](#) This transformation is a cornerstone of its industrial production and laboratory-scale preparation.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Amino-6-chlorophenol**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2-Amino-6-chlorophenol**.

Detailed Synthesis Protocol

This protocol provides a detailed methodology for the synthesis of **2-Amino-6-chlorophenol** from 2-chloro-6-nitrophenol.[\[2\]](#)

- Reaction Setup: In a round-bottom flask, combine 2-chloro-6-nitrophenol (1.05 g, 6.03 mmol) with tin powder (2.32 g, 19.5 mmol) in glacial acetic acid.
- Reaction Conditions: Stir the mixture vigorously for 18 hours at a temperature of 80°C.
- Work-up:
 - Upon completion, dilute the reaction mixture with 120 mL of deionized water.
 - Filter the mixture to remove any insoluble materials.
 - Extract the filtrate with ethyl acetate (1 x 100 mL, followed by 2 x 50 mL).
 - Combine the organic phases and wash with saturated saline (3 x 50 mL).
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter the solution and concentrate under reduced pressure.
- Purification: Purify the crude product by rapid column chromatography on silica gel using a 2:1 hexane:ethyl acetate eluent to yield **2-amino-6-chlorophenol** as a crystalline solid.

Analytical Methodologies

Accurate analysis of **2-Amino-6-chlorophenol** is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

While a specific method for **2-Amino-6-chlorophenol** is not extensively detailed in the provided search results, a method for the related compound, 2-amino-4-chlorophenol, can be adapted.

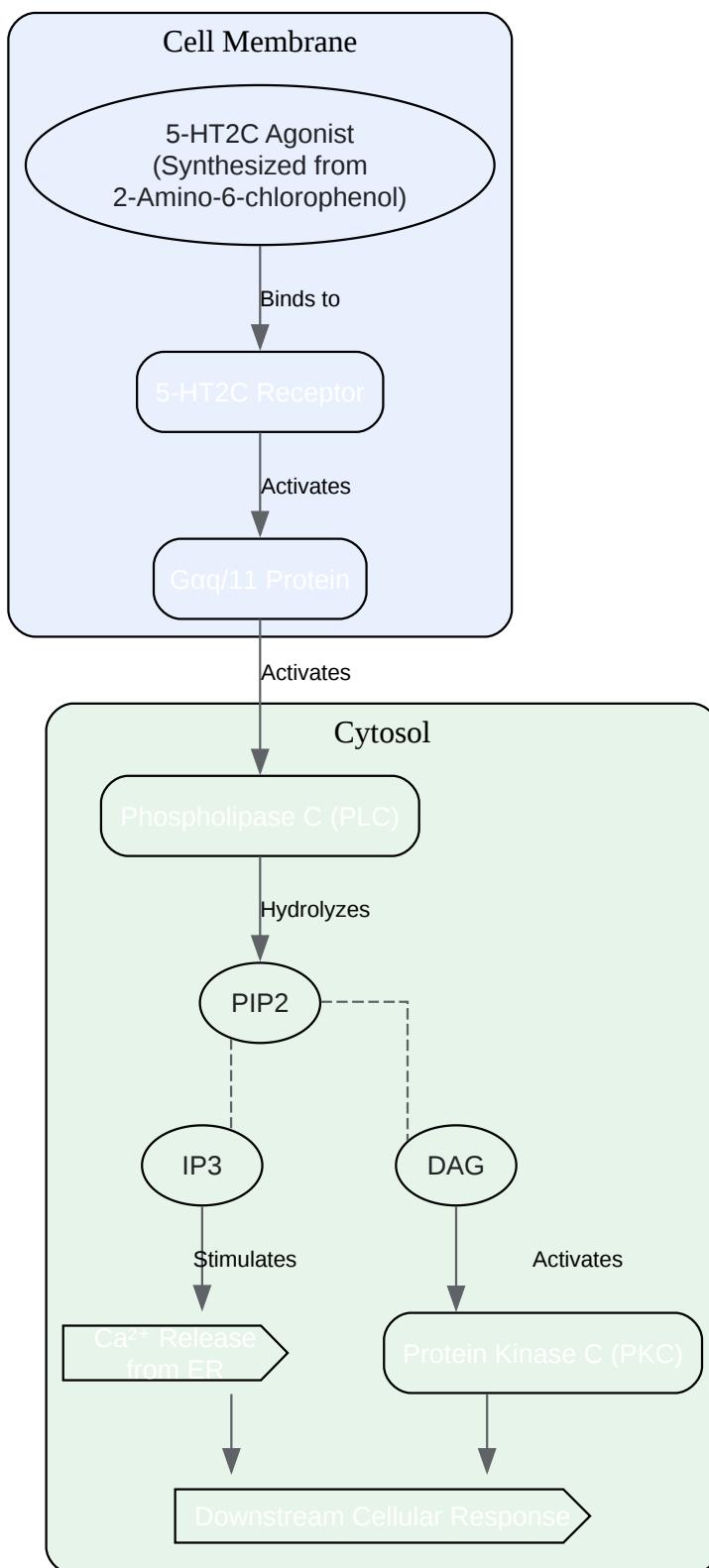
Parameter	Condition
Column	Thermo C18 (250 mm × 4.6 mm; 5 µm)
Mobile Phase	70:30:1 (v/v/v) water:acetonitrile:acetic acid
Flow Rate	1.5 mL/min
Detection	UV at 280 nm[3]

For mass spectrometry compatible applications, formic acid can be substituted for phosphoric acid in the mobile phase.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the trace analysis of chlorophenols. For analysis, chlorophenols are often derivatized to enhance their volatility and chromatographic performance.

General GC-MS Parameters for Chlorophenol Analysis:


Parameter	Condition
Injector	Temperature programmable vaporization
Carrier Gas	Helium
Column	30 m × 0.25 mm ID capillary column with a 0.25 µm stationary film
Detection	Triple quadrupole mass spectrometer

Role in Drug Development and Biological Pathways

2-Amino-6-chlorophenol is a valuable intermediate in the synthesis of selective 5-HT2C receptor agonists.[2] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a significant target in the central nervous system for the treatment of various disorders, including obesity and psychiatric conditions.[5][6]

5-HT2C Receptor Signaling Pathway

Agonists synthesized using **2-Amino-6-chlorophenol** as a precursor can modulate the 5-HT2C receptor signaling cascade. The diagram below illustrates the canonical G_qq-mediated signaling pathway activated by 5-HT2C receptor agonists.

[Click to download full resolution via product page](#)

Canonical 5-HT2C receptor signaling pathway.

Metabolic Considerations

While specific metabolic pathways for **2-Amino-6-chlorophenol** are not extensively documented, the metabolism of related chlorophenols and aminophenols provides insight. It is anticipated that metabolism proceeds through Phase I and Phase II reactions. Phase I may involve hydroxylation of the aromatic ring, while Phase II would likely involve conjugation with glucuronic acid or sulfate to enhance water solubility and facilitate excretion.^[1] The degradation of the related 2-chloro-4-aminophenol in *Arthrobacter* sp. is initiated by a deaminase, converting it to chlorohydroquinone.^[7]

Safety and Handling

2-Amino-6-chlorophenol is classified as an irritant.^[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-6-chlorophenol | 38191-33-2 | Benchchem [benchchem.com]
- 2. 2-AMINO-6-CHLORO-PHENOL CAS#: 38191-33-2 [m.chemicalbook.com]
- 3. app.utu.ac.in [app.utu.ac.in]
- 4. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic pathway for degradation of 2-chloro-4-aminophenol by *Arthrobacter* sp. SPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-6-chlorophenol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183061#2-amino-6-chlorophenol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com